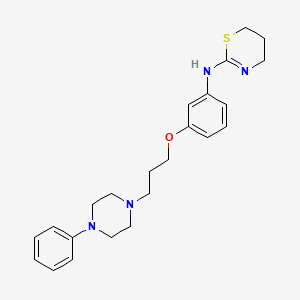
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a sequence of multi-step reactions, typically starting with the formation of the thiazin ring. Key steps often include nucleophilic substitution reactions and cyclization processes.
Industrial Production Methods: Industrial-scale synthesis might utilize catalytic methods to optimize yields and reduce the number of steps. This could involve high-pressure reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: The compound undergoes several types of reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or reductive reagents such as sodium borohydride can be employed. Conditions often involve specific solvents and temperatures to maintain stability.
Major Products Formed: Reaction products vary, but typically include derivatives with modified functional groups that can enhance or alter the biological activity.
Wissenschaftliche Forschungsanwendungen
In Chemistry: Used as a building block in the synthesis of more complex molecules.
In Biology: Studied for its potential interactions with enzymes and receptors.
In Medicine: Investigated for potential pharmacological activities, such as antipsychotic or anti-inflammatory properties.
In Industry: Its derivatives might be used in the development of new materials with specialized functions.
5. Mechanism of Action: 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- likely exerts its effects through interactions with specific molecular targets, such as neurotransmitter receptors. These interactions may modulate cellular signaling pathways, leading to physiological effects.
6. Comparison with Similar Compounds: When compared to other thiazin derivatives, this compound stands out due to its unique structural motifs that influence its biological activity. Similar compounds might include variations in the piperazinyl or phenyl groups, leading to different pharmacological profiles.
And there you have it—a comprehensive overview of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-. Anything else you want to dive deeper into?
Eigenschaften
CAS-Nummer |
85868-64-0 |
|---|---|
Molekularformel |
C23H30N4OS |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C23H30N4OS/c1-2-8-21(9-3-1)27-15-13-26(14-16-27)12-6-17-28-22-10-4-7-20(19-22)25-23-24-11-5-18-29-23/h1-4,7-10,19H,5-6,11-18H2,(H,24,25) |
InChI-Schlüssel |
JSUULENRHMZVIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(SC1)NC2=CC(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


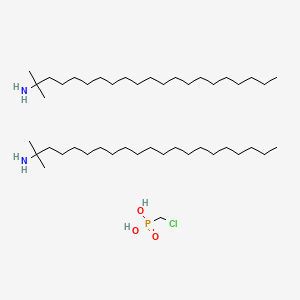
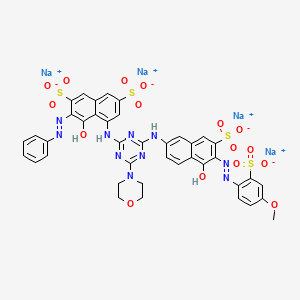
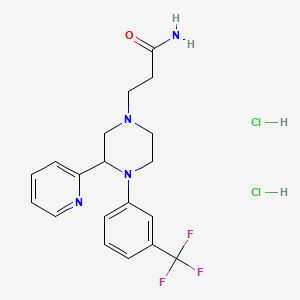
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
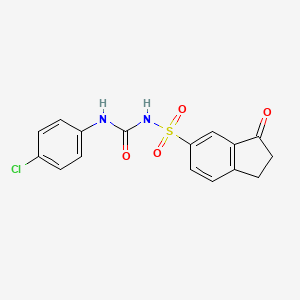
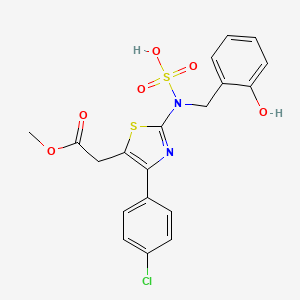
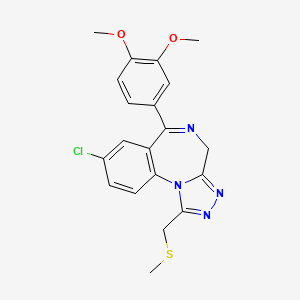
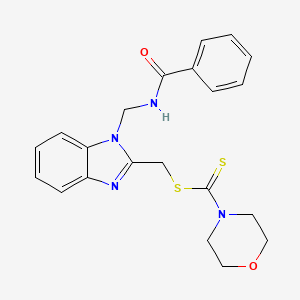
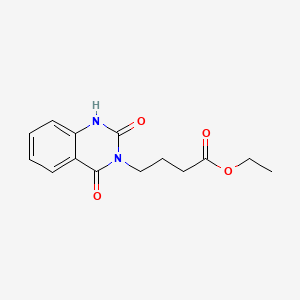
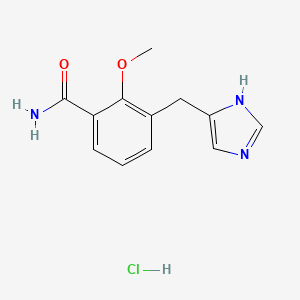
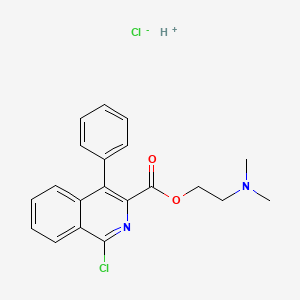


![2-[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B15189832.png)
